molecular formula C11H13N3OS B14101735 N'-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide CAS No. 5618-93-9

N'-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B14101735
CAS No.: 5618-93-9
M. Wt: 235.31 g/mol
InChI Key: BPQXVNLXHZYSPG-UHFFFAOYSA-N
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Description

N’-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a dimethylmethanimidamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N’-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Uniqueness

N’-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, such as the presence of a dimethylmethanimidamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

5618-93-9

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H13N3OS/c1-14(2)7-12-11-13-9-5-4-8(15-3)6-10(9)16-11/h4-7H,1-3H3

InChI Key

BPQXVNLXHZYSPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

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